molecular formula C27H26FN3O2S B11431349 5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11431349
M. Wt: 475.6 g/mol
InChI Key: ZCJSOYZUBCTIDD-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a sulfanyl group attached to a tetrahydropyrimidoquinoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Tetrahydropyrimidoquinoline Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the tetrahydropyrimidoquinoline core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent is used.

    Attachment of the Dimethyl and Sulfanyl Groups: The dimethyl and sulfanyl groups are introduced through alkylation and thiolation reactions, respectively.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the fluorophenyl group to a phenyl group.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom can be replaced with other substituents using appropriate reagents.

    Addition: Addition reactions can occur at the double bonds present in the tetrahydropyrimidoquinoline core.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar compounds to 5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione include:

    5-(4-chlorophenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: This compound has a chlorophenyl group instead of a fluorophenyl group.

    5-(4-bromophenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: This compound has a bromophenyl group instead of a fluorophenyl group.

    5-(4-methylphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: This compound has a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts specific chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C27H26FN3O2S

Molecular Weight

475.6 g/mol

IUPAC Name

5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C27H26FN3O2S/c1-15-6-4-5-7-17(15)14-34-26-30-24-23(25(33)31-26)21(16-8-10-18(28)11-9-16)22-19(29-24)12-27(2,3)13-20(22)32/h4-11,21H,12-14H2,1-3H3,(H2,29,30,31,33)

InChI Key

ZCJSOYZUBCTIDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC=C(C=C5)F)C(=O)N2

Origin of Product

United States

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